(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

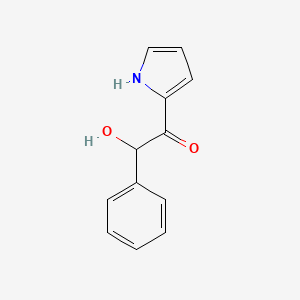

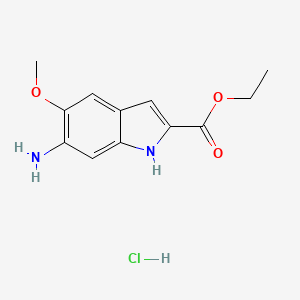

“(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8” is a chemical compound with the molecular formula C9H8D8N2O3 . It falls under the product categories of Amino Acids & Derivatives, Chiral Reagents, and Isotope Labeled Compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8” such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.科学的研究の応用

Enantiomeric Separation and Toxicity Evaluation

(Chi et al., 2017) studied Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (TPA) as a critical intermediate in HIV protease inhibitor synthesis. The paper highlights a method for the efficient separation of TPA enantiomers using HPLC. Additionally, the toxicity of the separated pure enantiomers was evaluated, finding that (S)-(-)-TPA is significantly more toxic than its enantiomorphism.

Inhibition of Aldose Reductase

(Ellingboe et al., 1990) presented a study on pyrimidineacetic acids as novel aldose reductase inhibitors. The research involved synthesizing these compounds and testing their in vitro ability to inhibit bovine lens aldose reductase, with some compounds showing potent inhibition.

Synthesis and Reactions

(Kappe & Roschger, 1989) investigated the reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, examining methylation and acylation reactions, among others. This research is important for understanding the chemical properties and potential uses of compounds like (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8.

Antimicrobial Activity

(Shastri & Post, 2019) explored the synthesis of novel dihydropyrimidine-5-carboxylic acids and evaluated their antimicrobial activity. The study showed that these compounds possess significant antibacterial and antifungal activities.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves the conversion of starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester", "2-methylpropan-1-ol", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "The first step involves the reduction of D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester using sodium borohydride and 2-methylpropan-1-ol to obtain the corresponding alcohol.", "The alcohol is then reacted with acetic anhydride and pyridine to form the corresponding acetate ester.", "The ester is then treated with chloroacetyl chloride and triethylamine in the presence of pyridine to form the corresponding chloroacetate ester.", "The chloroacetate ester is then reacted with sodium hydroxide to form the corresponding acid.", "The acid is then converted to the final product, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, by treating it with deuterium oxide in the presence of hydrochloric acid and methanol." ] } | |

CAS番号 |

1323257-58-4 |

製品名 |

(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 |

分子式 |

C9H16N2O3 |

分子量 |

208.287 |

IUPAC名 |

2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |

InChIキー |

AFGBRTKUTJQHIP-CYNCDMODSA-N |

SMILES |

CC(C)C(C(=O)O)N1CCCNC1=O |

同義語 |

(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)